2-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Overview
Description
2-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a thiazole ring, a chlorophenyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The resulting thiazole intermediate is then coupled with a cyclohexane carboxylic acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
2-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is investigated for its interactions with biological molecules and potential use in drug development.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and chlorophenyl-containing molecules. Examples include:
- 4-(4-chlorophenyl)-5-methylthiazol-2-amine
- 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Uniqueness
What sets 2-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-10-15(11-6-8-12(19)9-7-11)20-18(25-10)21-16(22)13-4-2-3-5-14(13)17(23)24/h6-9,13-14H,2-5H2,1H3,(H,23,24)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEOFGBKERIXQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCCC2C(=O)O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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